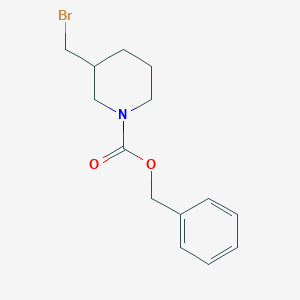

Benzyl 3-(bromomethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 3-(bromomethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-(bromomethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-(bromomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSCVZBVAAVNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629495 | |

| Record name | Benzyl 3-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242459-81-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(bromomethyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242459-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-(bromomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-(bromomethyl)piperidine-1-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to Benzyl 3-(bromomethyl)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into the strategic considerations, reaction mechanisms, and detailed experimental protocols necessary for its successful preparation. The narrative is grounded in established chemical principles to provide researchers, scientists, and drug development professionals with a robust and actionable understanding of the synthesis.

Strategic Overview: Retrosynthetic Analysis

The piperidine moiety is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs.[1] Functionalized piperidines like Benzyl 3-(bromomethyl)piperidine-1-carboxylate serve as versatile intermediates, enabling the introduction of the piperidine core into larger molecules via nucleophilic substitution at the bromomethyl group.

A logical retrosynthetic analysis of the target molecule reveals a primary disconnection at the carbon-bromine bond. This identifies the corresponding alcohol, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, as the immediate and key precursor. This alcohol, in turn, can be derived from the commercially available 3-Piperidinemethanol through a standard nitrogen protection step. This multi-step approach is advantageous as it utilizes readily available starting materials and employs reliable, high-yielding chemical transformations.

Caption: Forward synthesis workflow from 3-Piperidinemethanol.

Step 1: Synthesis of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Causality and Experimental Choices: The initial step focuses on the protection of the secondary amine of 3-Piperidinemethanol. This is critical for two primary reasons: 1) it prevents the basic nitrogen from interfering with the subsequent bromination reagents, and 2) it prevents N-alkylation, a common side reaction. The carboxybenzyl (Cbz or Z) group is an ideal choice here. It is introduced using benzyl chloroformate and is highly stable to a wide range of reaction conditions, yet can be readily removed via catalytic hydrogenation if the free amine is required in a later synthetic step. [2]A mild inorganic base like sodium bicarbonate is used to neutralize the HCl byproduct generated during the reaction, preventing the formation of the unreactive piperidinium hydrochloride salt. Dichloromethane (DCM) is a suitable solvent due to its inert nature and ability to dissolve the starting materials.

Detailed Experimental Protocol:

-

To a stirred solution of 3-Piperidinemethanol (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add a saturated aqueous solution of sodium bicarbonate (approx. 2.0 eq.).

-

Slowly add benzyl chloroformate (1.1 eq.) dropwise to the biphasic mixture, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-Piperidinemethanol | 1.0 | Starting Material |

| Benzyl Chloroformate | 1.1 | Cbz Protecting Agent |

| Sodium Bicarbonate | 2.0 | Base (HCl Scavenger) |

| Dichloromethane | - | Solvent |

| Water | - | Solvent for Base |

Step 2: Synthesis of Benzyl 3-(bromomethyl)piperidine-1-carboxylate

Causality and Experimental Choices: The conversion of a primary alcohol to an alkyl bromide is a classic Sɴ2 reaction. Several reagent systems can accomplish this transformation. A highly effective and common method involves the use of phosphorus tribromide (PBr₃). [3]The reaction proceeds via the formation of a phosphite ester intermediate, which renders the hydroxyl group a good leaving group. The bromide ion, generated in situ, then acts as the nucleophile, displacing the activated oxygen to form the C-Br bond. An alternative, often milder, system is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This avoids the strongly acidic conditions that can be generated with PBr₃. The choice of an inert aprotic solvent like DCM is crucial to prevent unwanted side reactions.

Detailed Experimental Protocol (Using PBr₃):

-

Dissolve Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM (approx. 0.4 M) in a flask equipped with a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise to the stirred solution. Caution: PBr₃ is corrosive and reacts with moisture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Benzyl 3-(bromomethyl)piperidine-1-carboxylate as the final product.

| Reagent/Solvent | Molar Eq. | Purpose |

| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 1.0 | Substrate |

| Phosphorus Tribromide (PBr₃) | 0.4 | Brominating Agent |

| Dichloromethane (Anhydrous) | - | Solvent |

| Sodium Bicarbonate (aq.) | - | Quenching Agent |

Characterization of the Final Product

The structural integrity of the synthesized Benzyl 3-(bromomethyl)piperidine-1-carboxylate should be confirmed using standard analytical techniques.

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons of the Cbz group (~5.1 ppm), the newly formed bromomethyl (CH₂Br) protons as a doublet or multiplet (~3.4-3.6 ppm), and a complex series of multiplets for the piperidine ring protons.

-

¹³C NMR: Key signals will include those for the carbonyl of the carbamate, the aromatic carbons, the benzylic carbon, the bromomethyl carbon, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (or M+H⁺) corresponding to the molecular formula C₁₄H₁₈BrNO₂ (MW: 312.20 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. Researchers must consult the Safety Data Sheet (SDS) for each reagent before use.

-

Benzyl Chloroformate: Is a potent lachrymator and is corrosive. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Phosphorus Tribromide (PBr₃): Is highly corrosive and reacts violently with water, releasing HBr gas. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Benzyl 3-(bromomethyl)piperidine-1-carboxylate: As an alkylating agent, the final product should be considered potentially hazardous and handled with care to avoid skin contact and inhalation.

Conclusion

The synthesis of Benzyl 3-(bromomethyl)piperidine-1-carboxylate is reliably achieved through a two-step sequence starting from the commercially available 3-Piperidinemethanol. This pathway, involving N-protection followed by bromination of the primary alcohol, is robust, scalable, and relies on well-understood organic transformations. The resulting compound is a valuable intermediate, poised for further elaboration in the development of novel chemical entities for research and pharmaceutical applications.

References

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

- Synthesis method for N-Boc-3-piperidone.Google Patents (CN103204801A).

-

N-Cbz-(3-hydroxymethyl)piperidine. MySkinRecipes. Available at: [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

-

A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. ResearchGate. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

1-Boc-3-bromomethylpiperidine | C11H20BrNO2. PubChem. Available at: [Link]

-

Synthesis of benzyl bromides. Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-(bromomethyl)piperidine-1-carboxylate

Introduction

Benzyl 3-(bromomethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common scaffold in medicinal chemistry, and the presence of the bromomethyl group allows for further functionalization, making it a versatile building block for drug discovery and development. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl 3-(bromomethyl)piperidine-1-carboxylate, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Benzyl 3-(bromomethyl)piperidine-1-carboxylate CAS number 109859-83-8

An In-depth Technical Guide to 1-Benzyl-3-(bromomethyl)piperidine (CAS 109859-83-8)

A Note on Nomenclature: The topic specified combines the name "Benzyl 3-(bromomethyl)piperidine-1-carboxylate" with the CAS number 109859-83-8 . It is critical for researchers to note that CAS number 109859-83-8 authoritatively corresponds to 1-Benzyl-3-(bromomethyl)piperidine , where a benzyl group is directly attached to the piperidine nitrogen. The "-1-carboxylate" nomenclature implies a carboxybenzyl (Cbz) protecting group, which is a different chemical entity. This guide will focus exclusively on the compound defined by the provided CAS number: 1-Benzyl-3-(bromomethyl)piperidine.

Introduction: The Strategic Role of a Versatile Building Block

1-Benzyl-3-(bromomethyl)piperidine is a key heterocyclic intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure is notable for two primary features that drive its utility: the N-benzyl piperidine core and the reactive bromomethyl handle. The N-benzyl piperidine (N-BP) motif is a privileged scaffold in drug discovery, prized for its structural flexibility, three-dimensional character, and its ability to engage in crucial cation-π interactions with protein targets.[3][4] This core structure is found in numerous approved pharmaceuticals.[3]

The strategic placement of the bromomethyl group at the 3-position provides a reactive electrophilic site, allowing for facile nucleophilic substitution reactions.[1] This enables chemists to elaborate the piperidine scaffold, introducing a wide array of functional groups and building more complex molecular architectures. Consequently, this compound serves as a valuable starting material for the synthesis of centrally acting agents, selective receptor modulators, and other bioactive molecules.[1][5]

Physicochemical and Handling Properties

Proper handling and storage are paramount for ensuring the integrity and safety of this reagent. It is classified as a corrosive compound that can cause severe skin burns and eye damage.[1]

| Property | Value | Source |

| CAS Number | 109859-83-8 | [1][6][7] |

| Molecular Formula | C₁₃H₁₈BrN | [1] |

| Molecular Weight | 268.19 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 322.2 ± 15.0 °C at 760 mmHg | [1] |

| Flash Point | 148.6 ± 20.4 °C | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Purification: A Practical Protocol

The most common and logical synthesis of 1-Benzyl-3-(bromomethyl)piperidine involves the bromination of its corresponding alcohol precursor, 1-Benzyl-3-(hydroxymethyl)piperidine. The Appel reaction, which utilizes triphenylphosphine and carbon tetrabromide, is a mild and efficient method for this transformation, avoiding the harsh conditions of other brominating agents.

Experimental Protocol: Synthesis via Appel Reaction

Objective: To convert 1-Benzyl-3-(hydroxymethyl)piperidine to 1-Benzyl-3-(bromomethyl)piperidine.

Materials:

-

1-Benzyl-3-(hydroxymethyl)piperidine

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Benzyl-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (1.2 eq) to the stirred solution, followed by the portion-wise addition of carbon tetrabromide (1.2 eq). Causality Note: The slow, portion-wise addition of CBr₄ at low temperature helps to control the exothermic reaction and minimize side-product formation.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 1-Benzyl-3-(bromomethyl)piperidine.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 1-Benzyl-3-(bromomethyl)piperidine stems directly from the reactivity of the C-Br bond. The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for Sɴ2 (bimolecular nucleophilic substitution) reactions. A wide variety of nucleophiles can be used to displace the bromide ion, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

This reactivity profile allows for the straightforward introduction of functionalities such as azides, cyanides, ethers, thioethers, and alkyl chains, making it a versatile intermediate for building a library of piperidine derivatives.

Caption: Sɴ2 reaction pathway of 1-Benzyl-3-(bromomethyl)piperidine.

Applications in Drug Discovery and Synthesis

The N-benzyl piperidine scaffold is a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates often enhances solubility, metabolic stability, and provides a three-dimensional vector for optimizing binding to target proteins.[4] 1-Benzyl-3-(bromomethyl)piperidine serves as a ready precursor to a variety of biologically active compounds.

| Target Compound Class | Therapeutic Area/Application | Synthetic Transformation |

| Substituted N-benzylpiperidines | Alzheimer's Disease (Cholinesterase Inhibitors)[5] | Nucleophilic substitution with amines or amides |

| 3-Alkyl/Arylmethyl-piperidines | Fungicides, CNS agents[8] | Grignard or organocuprate coupling |

| Piperidine-3-methanol ethers | General Scaffolds | Williamson ether synthesis with alkoxides |

| Piperidine-3-acetonitrile derivatives | Intermediates for acids, amines, etc. | Substitution with cyanide |

A notable application is in the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[5] In such campaigns, the bromomethyl group can be reacted with various amine-containing heterocyclic systems to create novel carboxamide derivatives, exploring the structure-activity relationship around the piperidine core.[5]

Safety and Handling Guidelines

As a reactive alkyl bromide and corrosive substance, strict adherence to safety protocols is mandatory.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]

-

Handling: Avoid all personal contact.[9] Prevent the generation of dust.[11] Wash hands and any exposed skin thoroughly after handling.[12][13] Do not eat, drink, or smoke in the work area.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][13] The recommended storage temperature is 2-8°C in an inert atmosphere to maintain stability.[1]

-

Spill Response: In case of a spill, evacuate the area.[10] Contain the spill with an inert absorbent material like sand or vermiculite.[9] Collect the material into a labeled container for proper waste disposal.[9] Do not allow the substance to enter drains.[11][12]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[11][13] Seek immediate medical attention as it can cause severe burns.[1]

-

Eye Contact: Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes.[9] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10][13] If you feel unwell, call a poison center or doctor.[10]

-

Ingestion: Rinse mouth with water.[13] Do NOT induce vomiting.[11] Seek immediate medical attention.

-

References

-

Evotec. (n.d.). Buy Benzyl 3-amino-3-methylpiperidine-1-carboxylate (EVT-1734624). [Link]

-

MySkinRecipes. (n.d.). Piperidine Derivatives (30). [Link]

-

Ágai, B., Nádor, A., Proszényák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron Letters, 44(37), 7019-7021. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. [Link]

-

ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

-

Chemical-Suppliers. (n.d.). Product Search. [Link]

-

ResearchGate. (n.d.). Preparation of phenyl-, benzyl-, carboxylate- and.... [Link]

-

Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

-

Hemminki, K., Falck, K., & Linnainmaa, K. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Journal of Applied Toxicology, 3(4), 203-207. [Link]

-

ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. [Link]

-

Kruger, H. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

Sources

- 1. 1-Benzyl-3-(bromomethyl)piperidine|CAS 109859-83-8 [benchchem.com]

- 2. 1-苄基-3-溴甲基-哌啶 | 1-Benzyl-3-(bromomethyl)piperidine | 109859-83-8 - 乐研试剂 [leyan.com]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives (30) [myskinrecipes.com]

- 7. 324769-02-0;;849237-14-5;; CAS [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of Benzyl 3-(bromomethyl)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of Benzyl 3-(bromomethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile encompassing its synthesis, structural elucidation, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile building block.

Introduction: The Significance of the N-Benzyl Piperidine Scaffold

The N-benzyl piperidine motif is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates due to its three-dimensional nature and structural flexibility.[1] This scaffold can engage in crucial cation-π interactions with biological targets and provides a platform for fine-tuning the physicochemical and pharmacokinetic properties of a molecule.[1] Benzyl 3-(bromomethyl)piperidine-1-carboxylate, featuring a reactive bromomethyl group, is a valuable intermediate for introducing the 3-substituted piperidine core into more complex molecular architectures, particularly in the development of novel therapeutics.[2]

Molecular and Chemical Properties

While specific experimental data for Benzyl 3-(bromomethyl)piperidine-1-carboxylate is not extensively published, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); insoluble in water |

| Boiling Point | > 400 °C (Predicted) |

| CAS Number | Not assigned (as of the latest data) |

Note: The predicted boiling point is based on analogues such as Benzyl 3-(bromomethyl)-3-methylpiperidine-1-carboxylate.[3]

Synthesis and Purification

A plausible and efficient synthesis of Benzyl 3-(bromomethyl)piperidine-1-carboxylate involves a two-step sequence starting from the commercially available Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Synthetic Workflow

Caption: Synthetic workflow for Benzyl 3-(bromomethyl)piperidine-1-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Bromination of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

This procedure details the conversion of the primary alcohol to the corresponding bromide using phosphorus tribromide (PBr₃), a common and effective method for such transformations.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of PBr₃ with atmospheric moisture, which would form hydrobromic acid and reduce the efficiency of the desired reaction.

-

Anhydrous Solvent: Water reacts with PBr₃, so an anhydrous solvent is crucial for the reaction's success.

-

Low-Temperature Addition: The reaction of PBr₃ with the alcohol is exothermic. Slow, dropwise addition at 0 °C controls the reaction rate and prevents potential side reactions.

Step 2: Purification by Flash Column Chromatography

-

Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system. The appropriate eluent ratio should be determined by TLC analysis of the crude product. A typical starting point would be a 9:1 hexane/ethyl acetate mixture.

-

Loading and Elution: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the prepared column and elute with the chosen solvent system.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield Benzyl 3-(bromomethyl)piperidine-1-carboxylate as a purified oil or solid.

Structural Elucidation: Spectroscopic Analysis

The molecular structure of Benzyl 3-(bromomethyl)piperidine-1-carboxylate can be confirmed through a combination of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. The following are predicted spectra based on data from analogous compounds.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show characteristic signals for the benzyl, piperidine, and bromomethyl groups. Due to the carbamate functionality, some signals may appear as broad rotamers at room temperature.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H (benzyl) |

| ~5.15 | s | 2H | -O-CH ₂-Ph |

| ~4.0-4.2 | br m | 2H | Piperidine CH ₂-N |

| ~3.40-3.50 | m | 2H | -CH ₂-Br |

| ~2.8-3.0 | br m | 2H | Piperidine CH ₂-N |

| ~1.2-2.0 | m | 5H | Piperidine CH and CH ₂ |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (carbamate) |

| ~136.5 | Ar-C (quaternary, benzyl) |

| ~128.5 | Ar-C H (benzyl) |

| ~128.0 | Ar-C H (benzyl) |

| ~127.8 | Ar-C H (benzyl) |

| ~67.0 | -O-C H₂-Ph |

| ~45-47 | Piperidine C H₂-N |

| ~35-38 | C H₂-Br |

| ~25-30 | Piperidine C H₂ |

| ~20-25 | Piperidine C H₂ |

Note: The predicted NMR data is based on the analysis of similar N-Cbz protected piperidine structures.[4]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3030 | C-H stretch (aromatic) |

| ~2930, 2860 | C-H stretch (aliphatic) |

| ~1690-1700 | C=O stretch (carbamate) |

| ~1450, 1495 | C=C stretch (aromatic) |

| ~1240 | C-N stretch |

| ~690, 740 | C-H bend (aromatic, monosubstituted) |

| ~650 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

| m/z | Interpretation |

| 312/314 | [M+H]⁺ (presence of Br isotopes, ~1:1 ratio) |

| 232 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group) |

Applications in Drug Discovery

Benzyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile building block in medicinal chemistry. The reactive bromomethyl group allows for nucleophilic substitution reactions to introduce a variety of functional groups at the 3-position of the piperidine ring. The N-Cbz protecting group is stable under many reaction conditions and can be readily removed by hydrogenolysis.[1]

Workflow for Derivatization

Caption: General derivatization workflow for drug discovery applications.

This synthetic versatility makes it a valuable precursor for the synthesis of:

-

Cholinesterase inhibitors for the treatment of Alzheimer's disease.[2]

-

Ligands for various central nervous system (CNS) receptors.

-

Scaffolds for combinatorial libraries aimed at identifying new bioactive compounds.

Safety and Handling

As a brominated organic compound and a potential alkylating agent, Benzyl 3-(bromomethyl)piperidine-1-carboxylate should be handled with appropriate safety precautions. While specific toxicology data is unavailable, the safety protocols for related compounds such as benzyl bromide should be followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Benzyl 3-(bromomethyl)piperidine-1-carboxylate is a strategically important synthetic intermediate. While direct experimental data is sparse, a comprehensive understanding of its molecular structure, properties, and reactivity can be established through the analysis of closely related compounds and fundamental chemical principles. This guide provides a foundational framework for researchers to synthesize, characterize, and effectively utilize this versatile building block in their drug discovery and development endeavors.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

PubMed. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of Benzyl 3-(bromomethyl)piperidine-1-carboxylate

Introduction: The Significance of the Piperidine Scaffold and the Utility of a Versatile Building Block

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise spatial orientation of functional groups.[1][2] Within this important class of heterocycles, 3-substituted piperidines are of particular interest, appearing in drugs targeting a wide range of diseases.

This guide focuses on a key intermediate for the synthesis of diverse 3-substituted piperidine derivatives: Benzyl 3-(bromomethyl)piperidine-1-carboxylate . The strategic placement of a reactive bromomethyl group at the 3-position, combined with the readily cleavable N-benzyl carbamate (Cbz) protecting group, makes this compound an exceptionally versatile building block for drug discovery and development. The electrophilic nature of the bromomethyl moiety allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the rapid generation of compound libraries for biological screening.[4]

This document provides a comprehensive technical overview of the synthesis of Benzyl 3-(bromomethyl)piperidine-1-carboxylate and detailed protocols for its subsequent derivatization. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure reproducibility and success in a research setting.

Part 1: Synthesis of the Core Intermediate: Benzyl 3-(bromomethyl)piperidine-1-carboxylate

The most direct and reliable route to the title compound begins with the commercially available precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate. The synthesis involves the conversion of the primary alcohol to a bromide, a classic transformation in organic synthesis.

Causality of Method Selection:

The conversion of a primary alcohol to an alkyl bromide can be achieved through various reagents, including phosphorus tribromide (PBr₃), carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃), or thionyl bromide (SOBr₂). For this specific substrate, phosphorus tribromide is an excellent choice. It is a powerful brominating agent that reacts readily with primary alcohols under mild conditions, typically affording high yields of the corresponding bromide with minimal side products. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction. This mechanism ensures a clean conversion without rearrangement of the carbon skeleton. The use of a non-protic solvent like dichloromethane (DCM) is ideal as it is inert to the reagents and facilitates easy work-up.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of the core intermediate.

Detailed Step-by-Step Protocol:

Materials:

-

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, 0.35 eq.) dropwise to the stirred solution. Note: The reaction is exothermic, and slow addition is crucial to maintain the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Then, allow the mixture to warm to room temperature and continue stirring for an additional 3-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Benzyl 3-(bromomethyl)piperidine-1-carboxylate as a pure compound.

Part 2: Derivatization via Nucleophilic Substitution

The primary reactivity of Benzyl 3-(bromomethyl)piperidine-1-carboxylate lies in the SN2 displacement of the bromide ion by a wide range of nucleophiles. This allows for the straightforward introduction of amine, ether, thioether, azide, and other functionalities at the 3-position of the piperidine ring.

Underlying Mechanism: The SN2 Reaction

The derivatization reactions described below all proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The key features of this mechanism are:

-

Concerted Process: The bond formation with the incoming nucleophile and the bond breaking of the carbon-bromine bond occur in a single, concerted step.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).

-

Stereochemistry: If the carbon atom were a stereocenter, this would result in an inversion of configuration.

-

Rate Law: The reaction rate is dependent on the concentration of both the substrate (the bromomethyl compound) and the nucleophile.

The primary nature of the carbon bearing the bromine atom in our substrate is ideal for SN2 reactions, as it is relatively unhindered sterically.

Visualization of the General SN2 Reaction:

Caption: General SN2 mechanism for derivatization.

A. Derivatization with Amine Nucleophiles

The reaction with primary and secondary amines is one of the most common and synthetically useful transformations of Benzyl 3-(bromomethyl)piperidine-1-carboxylate, leading to a diverse array of 3-(aminomethyl)piperidine derivatives.

Causality of Experimental Choices:

-

Base: An external base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the starting amine nucleophile, which would render it non-nucleophilic. A non-nucleophilic base is chosen to avoid competition with the desired amine nucleophile.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic reagents and effectively solvate the cation of the base, leaving the anion more reactive. They do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.

-

Temperature: Gentle heating (e.g., 60-80 °C) is often employed to increase the reaction rate, especially for less reactive amines.

Detailed Step-by-Step Protocol (General for Primary and Secondary Amines):

Materials:

-

Benzyl 3-(bromomethyl)piperidine-1-carboxylate

-

Primary or secondary amine (e.g., isobutylamine, morpholine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Benzyl 3-(bromomethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DMF.

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Reaction: Stir the mixture at 60 °C for 4-12 hours. The reaction progress should be monitored by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by flash column chromatography (silica gel, typically with a DCM/MeOH or Hexane/EtOAc gradient) to yield the desired N-substituted product.

B. Derivatization with Thiol Nucleophiles

The reaction with thiols or their corresponding thiolates is an efficient method for preparing 3-(thiomethyl)piperidine derivatives.

Causality of Experimental Choices:

-

Thiolate Formation: Thiols are more acidic than alcohols, and their conjugate bases (thiolates) are excellent nucleophiles. A base like potassium carbonate or sodium hydride (NaH) is used to deprotonate the thiol in situ, generating the highly nucleophilic thiolate.

-

Solvent: DMF or tetrahydrofuran (THF) are suitable solvents for this transformation.

Detailed Step-by-Step Protocol (General for Thiols):

Materials:

-

Benzyl 3-(bromomethyl)piperidine-1-carboxylate

-

Thiol (e.g., thiophenol, ethanethiol)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Reaction Setup: In a flask under an inert atmosphere, dissolve the thiol (1.1 eq.) in anhydrous DMF.

-

Thiolate Generation: Add potassium carbonate (1.5 eq.) and stir for 15-20 minutes at room temperature.

-

Addition of Electrophile: Add a solution of Benzyl 3-(bromomethyl)piperidine-1-carboxylate (1.0 eq.) in DMF to the thiolate solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Work-up, Washing, Drying, and Purification: Follow the same procedure as described for the amine derivatization (Section A).

C. Derivatization with Oxygen Nucleophiles (Williamson Ether Synthesis)

The formation of an ether linkage via reaction with an alcohol or phenol is a classic Williamson ether synthesis.

Causality of Experimental Choices:

-

Alkoxide/Phenoxide Formation: A strong base is required to deprotonate the alcohol or phenol to form the corresponding alkoxide or phenoxide, which is a much stronger nucleophile. Sodium hydride (NaH) is a common and effective choice for this purpose as the only byproduct is hydrogen gas.[5][6][7][8][9]

-

Solvent: Anhydrous THF or DMF are the preferred solvents as they are aprotic and can dissolve the resulting alkoxide salts.

Detailed Step-by-Step Protocol (General for Alcohols/Phenols):

Materials:

-

Benzyl 3-(bromomethyl)piperidine-1-carboxylate

-

Alcohol or Phenol (e.g., phenol, methanol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.2 eq.) and dissolve in anhydrous THF.

-

Alkoxide/Phenoxide Formation: Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Electrophile: Add a solution of Benzyl 3-(bromomethyl)piperidine-1-carboxylate (1.0 eq.) in THF to the alkoxide/phenoxide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC. Gentle heating may be required for less reactive alcohols.

-

Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up, Washing, Drying, and Purification: Follow the same procedure as described for the amine derivatization (Section A).

D. Synthesis of Benzyl 3-(azidomethyl)piperidine-1-carboxylate

The introduction of an azide group provides a versatile handle for further chemistry, most notably for "click" chemistry (Huisgen cycloaddition) to form triazoles.

Causality of Experimental Choices:

-

Nucleophile and Solvent: Sodium azide (NaN₃) is a highly effective nucleophile for introducing the azide moiety. The reaction is typically carried out in a polar aprotic solvent like DMF, which readily dissolves sodium azide.[10]

-

Temperature: The reaction is often heated to ensure a reasonable reaction rate.

Detailed Step-by-Step Protocol:

Materials:

-

Benzyl 3-(bromomethyl)piperidine-1-carboxylate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

Procedure:

-

Reaction Setup: Dissolve Benzyl 3-(bromomethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DMF in a round-bottom flask.

-

Addition of Azide: Add sodium azide (1.5 eq.) to the solution.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Concentration and Purification: Filter and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Data Summary Table

The following table summarizes the typical reaction conditions for the derivatization of Benzyl 3-(bromomethyl)piperidine-1-carboxylate. Note that reaction times and yields are representative and may vary depending on the specific nucleophile used. Optimization may be required for specific substrates.

| Nucleophile Class | Example Nucleophile | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Primary Amine | Isobutylamine | K₂CO₃ (2.0) | DMF | 60 | 6-12 | 75-90 |

| Secondary Amine | Morpholine | K₂CO₃ (2.0) | DMF | 60 | 4-8 | 80-95 |

| Thiol | Thiophenol | K₂CO₃ (1.5) | DMF | RT | 2-4 | 85-95 |

| Alcohol | Phenol | NaH (1.2) | THF | RT-50 | 12-24 | 70-85 |

| Azide | Sodium Azide | N/A | DMF | 70 | 4-6 | >90 |

Conclusion and Future Perspectives

Benzyl 3-(bromomethyl)piperidine-1-carboxylate is a high-value, versatile intermediate for the synthesis of a wide range of 3-substituted piperidine derivatives. The straightforward SN2 displacement of the bromide allows for the reliable and predictable introduction of diverse chemical functionalities. The protocols detailed in this guide provide a robust foundation for researchers in drug discovery and medicinal chemistry to access novel chemical matter based on the privileged piperidine scaffold. The resulting derivatives can be further elaborated, for example, by deprotection of the Cbz group and subsequent N-functionalization, opening up even broader avenues for the exploration of chemical space and the development of new therapeutic agents.

References

- BenchChem. (2025). Experimental procedure for N-benzylation of piperidine derivatives.

- Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry, 263, 115916.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[3]

-

Fujii, N., et al. (1997). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 7(22), 2897-2902.[11]

-

MOC. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.[5]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

- Pearson Education. (n.d.). Show how you would use the Williamson ether synthesis to prepare... *Pearson+.

-

Khan Academy. (n.d.). Williamson ether synthesis.[7]

-

Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis. YouTube.[8]

-

Rhee, H., & Park, J. (2017). Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Supporting Information for Chemical Communications.[10]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492.[12]

- LibreTexts Chemistry. (2020). 15.3: The Williamson Ether Synthesis.

-

Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7425-7427.[13][14]

-

Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178.[15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]

- 9. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate () for sale [vulcanchem.com]

- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 3-(bromomethyl)piperidine-1-carboxylate analogues and their properties

An In-depth Guide to the Synthesis, Properties, and Therapeutic Potential of Benzyl 3-(bromomethyl)piperidine-1-carboxylate Analogues

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1][3] This guide delves into a specific and highly versatile class of piperidine derivatives: analogues of benzyl 3-(bromomethyl)piperidine-1-carboxylate. We will explore their synthesis, physicochemical properties, and burgeoning role in the development of novel therapeutics, providing researchers and drug development professionals with a comprehensive technical overview.

The Core Scaffold: Synthesis and Strategic Importance

The benzyl 3-(bromomethyl)piperidine-1-carboxylate structure serves as a pivotal intermediate for creating diverse molecular libraries. The carbobenzyloxy (Cbz or Z) group provides robust protection for the piperidine nitrogen, while the bromomethyl group at the 3-position acts as a reactive handle for introducing a wide range of functionalities through nucleophilic substitution.

Synthesis of the Core Intermediate

The synthesis of the core scaffold typically begins with a commercially available precursor, such as N-Boc-3-(hydroxymethyl)piperidine. The tert-butoxycarbonyl (Boc) group is a common protecting group for the piperidine nitrogen.[4][5][6] The key transformation is the conversion of the primary alcohol to a bromide.

A widely employed and efficient method for this conversion is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This reaction proceeds under mild conditions, which is crucial to avoid side reactions. Following the bromination, the Boc group can be removed and replaced with a benzyl carboxylate (Cbz) group to yield the final core intermediate.

Experimental Protocol: Synthesis of Benzyl 3-(bromomethyl)piperidine-1-carboxylate

Objective: To synthesize the core intermediate from N-Boc-3-(hydroxymethyl)piperidine.

Materials:

-

N-Boc-3-(hydroxymethyl)piperidine

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Bromination of N-Boc-3-(hydroxymethyl)piperidine

-

Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triphenylphosphine (1.2 eq) and stir until dissolved.

-

Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(bromomethyl)piperidine.[4]

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc-3-(bromomethyl)piperidine (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours until TLC indicates complete deprotection.

-

Remove the solvent and excess TFA under reduced pressure.

Step 3: N-Carbobenzyloxy (Cbz) Protection

-

Dissolve the crude 3-(bromomethyl)piperidine salt in DCM.

-

Cool the solution to 0 °C and add triethylamine (3.0 eq) to neutralize the salt.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the final product, Benzyl 3-(bromomethyl)piperidine-1-carboxylate, by flash column chromatography.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Generation of Analogues and Structure-Activity Relationships (SAR)

The true utility of the benzyl 3-(bromomethyl)piperidine-1-carboxylate scaffold lies in its ability to serve as a template for generating a diverse library of analogues. The bromomethyl group is an excellent electrophile for SN2 reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the systematic exploration of the chemical space around the piperidine core.

The structure-activity relationship (SAR) of piperidine derivatives is highly dependent on the nature and position of the substituents.[7][8][9] For instance, in the context of CCR5 antagonists, the stereochemistry and the nature of the substituent on the piperidine or piperazine ring are crucial for binding affinity and activity.[10] Similarly, for histamine H3 receptor agonists, substituents on an N-aryl piperidine ring greatly influence their agonistic activity.[7]

| Analogue Class | Nucleophile | Resulting Linkage | Potential Therapeutic Targets |

| Amines | Primary/Secondary Amines | Secondary/Tertiary Amine | GPCRs, Ion Channels, Kinases |

| Phenols | Substituted Phenols | Ether | Opioid Receptors, Cholinesterases[11][12] |

| Thiols | Thiols | Thioether | Enzymes, Transporters |

| Carbanions | Enolates, Organometallics | Carbon-Carbon Bond | Various |

A summary of analogue classes derivable from the core scaffold.

Caption: Key modification points for SAR studies on the piperidine scaffold.

Physicochemical and Pharmacokinetic Properties

The N-benzyl piperidine motif is frequently used by medicinal chemists to fine-tune both the efficacy and the physicochemical properties of drug candidates.[3] The piperidine ring itself can modulate lipophilicity and water solubility, which are critical for oral bioavailability and distribution within the body.[1] The nitrogen atom, being basic, can be protonated at physiological pH, which can influence receptor interactions, such as forming salt bridges with acidic residues like glutamate or aspartate in a binding pocket.[11][13]

The choice of the N-protecting group (in this case, Cbz) and the substituents introduced via the bromomethyl handle significantly impacts the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the analogues. For example, replacing an ester linker with a more metabolically stable amide has been shown to be a successful strategy in developing cholinesterase inhibitors.[12]

Therapeutic Applications and Future Directions

Piperidine derivatives have shown efficacy in a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1]

-

CCR5 Antagonists: Piperidine and piperazine-based structures are prominent in the development of CCR5 antagonists for the treatment of HIV-1 infection.[10][14][15] These compounds act as entry inhibitors, preventing the virus from entering host cells.

-

Cholinesterase Inhibitors: N-benzylpiperidine derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease.[12]

-

Opioid Receptor Modulators: The piperidine scaffold is a key pharmacophore for ligands targeting opioid receptors, with modifications influencing affinity and selectivity for mu (µ), delta (δ), and nociceptin receptors.[11]

-

Histamine Receptor Ligands: Piperidine derivatives have been developed as potent agonists and antagonists for histamine receptors, particularly the H3 subtype, which is implicated in various neurological conditions.[7][16]

The versatility of the benzyl 3-(bromomethyl)piperidine-1-carboxylate scaffold ensures its continued relevance in drug discovery. Future work will likely focus on leveraging this intermediate to synthesize novel compounds for emerging drug targets. The exploration of stereochemically pure analogues will be crucial for improving potency and reducing off-target effects.

Caption: Workflow from core scaffold synthesis to preclinical evaluation.

References

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5441-8.

- Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry, 5(20), 3369-75.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(15), 2848-2861.

- Structure-activity relationship (SAR) of piperidinyl piperidine analogues. BenchChem.

- Structure–activity relationship of piperidine derivatives with anticancer activity. (2022). In Piperidines Volume 2: Synthesis, Chikungunya Virus, Anticancer and Other Biological Activities.

- Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). Current Medicinal Chemistry, 22(25), 2989-3006.

- Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(8), 2656-67.

- Synthesis of piperidine and piperazine compounds as ccr5 antagonists. (2003).

- Synthesis of target piperazine derivatives 23a–h. Reagents and conditions.

- N-Boc-3-(bromomethyl)piperidine. (2024). ChemBK.

- (S)-1-N-Boc-3-(aminomethyl)piperidine. Chem-Impex.

- N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem, 19(20), e202400384.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 117001.

- (R)-N-Boc-3-aminomethylpiperidine Product Description. ChemicalBook.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry, 179, 680-693.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 140645-23-4 CAS MSDS ((R)-N-Boc-3-aminomethylpiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Benzyl 3-(bromomethyl)piperidine-1-carboxylate in Modern Drug Discovery

Executive Summary: In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in drug design. This guide focuses on a particularly strategic building block: Benzyl 3-(bromomethyl)piperidine-1-carboxylate . We will explore its role not merely as a chemical intermediate, but as a versatile tool that unlocks access to novel 3-substituted piperidine derivatives, enabling medicinal chemists to systematically probe structure-activity relationships and optimize drug candidates for enhanced potency and selectivity. This document provides an in-depth analysis of its synthesis, reactivity, and application, grounded in field-proven insights and detailed experimental protocols.

Part 1: The Strategic Importance of the 3-Substituted Piperidine Scaffold

The piperidine heterocycle is a cornerstone of pharmaceutical design, with derivatives forming the basis for over twenty classes of pharmaceuticals.[1] While substitution at any position can be valuable, the 3-position offers a unique vector for derivatization. Unlike the symmetrical 4-position or the sterically influenced 2-position, the 3-position allows for the introduction of substituents that can project into specific binding pockets of a biological target without drastically altering the core scaffold's interaction with the primary anchor points. This is critical in developing highly selective ligands, as exemplified by potent human NK1 receptor antagonists and novel inhibitors of the HDM2-p53 protein-protein interaction, where 3-substituted piperidines are key structural elements.[3][4] The ability to fine-tune the properties of the group at this position is paramount for optimizing a compound's efficacy, selectivity, and pharmacokinetic profile.

Caption: Key components of a 3-substituted piperidine scaffold.

Part 2: Benzyl 3-(bromomethyl)piperidine-1-carboxylate - A Versatile Synthetic Intermediate

This building block is specifically designed for the efficient introduction of the 3-(substituted-methyl)piperidine motif. Its structure is a testament to synthetic strategy, combining a stable protecting group with a highly reactive electrophilic center.

Core Properties and Structure

The utility of Benzyl 3-(bromomethyl)piperidine-1-carboxylate stems from its distinct structural features:

-

Piperidine Core: The foundational scaffold providing the desired geometry for drug-receptor interactions.

-

Cbz (Benzyl Carboxylate) Protecting Group: This group deactivates the piperidine nitrogen, preventing it from interfering in reactions as a nucleophile. It is robust under many reaction conditions but can be cleanly removed in a later step, typically by catalytic hydrogenation.

-

Bromomethyl Group: This is the key reactive handle. The carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles.[5]

| Property | Value |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Primary Reactive Site | Bromomethyl group (electrophile) |

| Protecting Group | Benzyl Carboxylate (Cbz) |

Synthesis Strategy

A common and logical synthetic route to the title compound begins with the commercially available Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate . The transformation involves the conversion of the primary alcohol to a bromide, a standard procedure in organic synthesis. The use of phosphorus tribromide (PBr₃) or an Appel reaction (using CBr₄ and PPh₃) are effective methods.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-3-(bromomethyl)piperidine|CAS 109859-83-8 [benchchem.com]

A Technical Guide to Benzyl 3-(bromomethyl)piperidine-1-carboxylate: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Executive Summary: The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Benzyl 3-(bromomethyl)piperidine-1-carboxylate emerges as a highly versatile and strategic building block for the synthesis of complex molecules incorporating this privileged heterocycle. This guide provides an in-depth analysis of its synthesis, core reactivity, and practical applications. The molecule's utility is derived from its bifunctional nature: an electrophilic bromomethyl group poised for nucleophilic substitution and a stable, yet readily cleavable, benzyl carbamate (Cbz) nitrogen protecting group. This orthogonal reactivity allows for the precise and sequential introduction of molecular complexity, making it an invaluable tool for researchers, chemists, and professionals in drug development.

Introduction to a Privileged Building Block

In the landscape of drug discovery, the piperidine ring is a ubiquitous structural motif, prized for its three-dimensional character and its ability to engage in critical interactions with biological targets.[2] The strategic functionalization of this ring is therefore a central theme in synthetic medicinal chemistry. Benzyl 3-(bromomethyl)piperidine-1-carboxylate is a thoughtfully designed reagent that addresses this challenge, offering two distinct points for chemical modification.

-

The Piperidine Core: A conformationally flexible, saturated heterocycle that serves as a common scaffold in CNS-active agents and other drug classes.[1][3]

-

The Bromomethyl Group: A potent electrophilic handle. As a primary alkyl bromide, it is highly susceptible to SN2 reactions, enabling the formation of C-C, C-N, C-O, and C-S bonds with a wide range of nucleophiles.[4]

-

The Benzyl Carbamate (Cbz) Group: A robust protecting group for the piperidine nitrogen. It is stable to a wide variety of reaction conditions, including those typically used for alkylation, yet can be removed cleanly and efficiently under mild catalytic hydrogenolysis conditions.

This combination of features allows for a synthetic strategy where the piperidine side chain is first elaborated via substitution of the bromide, followed by deprotection of the nitrogen for further functionalization, rendering it a powerful intermediate in multi-step syntheses.

Physicochemical & Spectroscopic Profile

While Benzyl 3-(bromomethyl)piperidine-1-carboxylate is a specialized reagent, its properties can be reliably predicted based on its constituent parts and data from closely related analogues.

| Property | Value |

| Molecular Formula | C₁₄H₁₈BrNO₂ |

| Molecular Weight | 312.20 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or solid |

| CAS Number | Not assigned; synthesized from known precursors |

| Boiling Point | >400 °C (Predicted) |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); Insoluble in water. |

Spectroscopic Signatures:

-

¹H NMR: Key diagnostic signals would include the benzylic protons of the Cbz group (~5.1 ppm), the aromatic protons (~7.3 ppm), the diastereotopic protons of the bromomethyl group (-CH₂Br) as a multiplet around 3.4-3.6 ppm, and a complex series of multiplets for the piperidine ring protons between 1.5 and 4.0 ppm.

-

¹³C NMR: Expect signals for the Cbz carbonyl (~155 ppm), aromatic carbons (127-136 ppm), the Cbz benzylic carbon (~67 ppm), the bromomethyl carbon (-CH₂Br) around 35-40 ppm, and piperidine ring carbons from 25-55 ppm.

-

IR Spectroscopy: A strong carbonyl stretch for the carbamate at ~1690-1700 cm⁻¹ would be prominent.

Synthesis of the Building Block

The most direct and logical synthesis of Benzyl 3-(bromomethyl)piperidine-1-carboxylate involves the bromination of its corresponding alcohol precursor, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, a commercially available starting material. This transformation is a standard and reliable method in organic synthesis.

A detailed experimental protocol for this conversion is provided in Section 6. The choice of brominating agent depends on the desired reaction conditions and scale. Phosphorus tribromide (PBr₃) is effective but generates acidic byproducts, whereas the Appel reaction (CBr₄/PPh₃) proceeds under neutral conditions, which can be advantageous for sensitive substrates.

Core Reactivity & Synthetic Transformations

The synthetic power of this building block lies in the predictable and orthogonal reactivity of its two primary functional groups.

Nucleophilic Substitution at the Bromomethyl Group

The primary C-Br bond is highly activated towards SN2 displacement by a wide variety of nucleophiles. This reaction is the cornerstone of its utility, allowing for the facile construction of a 3-substituted piperidine side-chain.

The causality for this high reactivity stems from the electronic nature of the C-Br bond and the unhindered, primary carbon center. Reactions are typically performed in polar aprotic solvents like DMF or acetonitrile, often with a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize any acid generated or to deprotonate the incoming nucleophile.

Deprotection of the Benzyl Carbamate (Cbz) Group